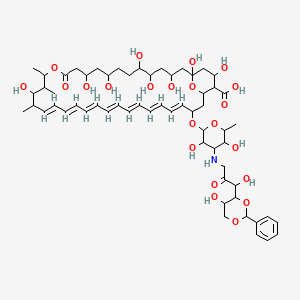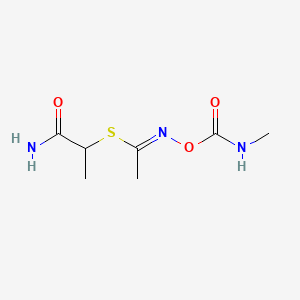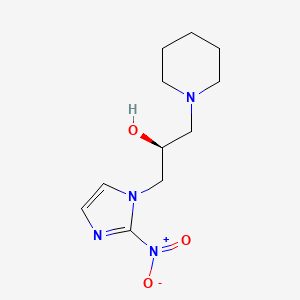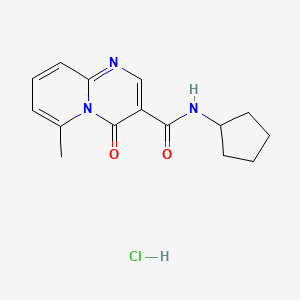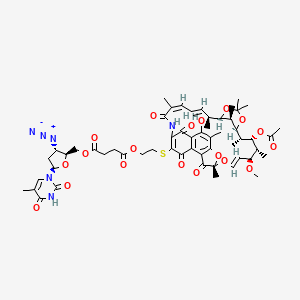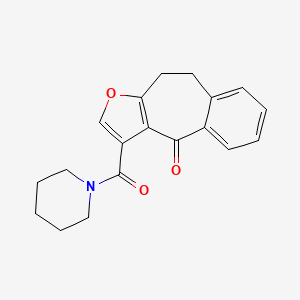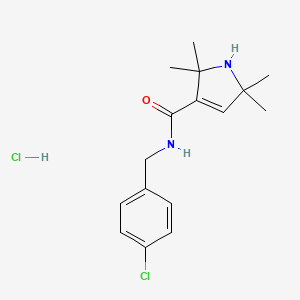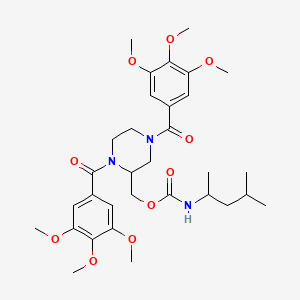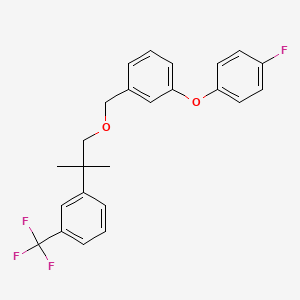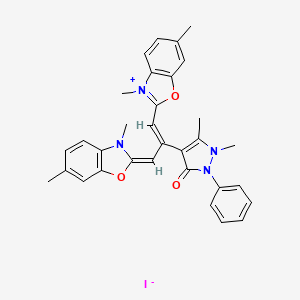
Gatifloxacin hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gatifloxacin hemihydrate is a fourth-generation fluoroquinolone antibiotic. It is used to treat a variety of bacterial infections by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . Gatifloxacin was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections .
Métodos De Preparación
The preparation of gatifloxacin hemihydrate involves several synthetic routes and reaction conditions. One method involves reacting ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate with aqueous hydrofluoroboric acid, followed by condensation with 2-methyl piperazine in a polar organic solvent. This results in an intermediate compound, which upon hydrolysis yields gatifloxacin . Industrial production methods often involve purification processes to obtain a stable crystalline form of this compound .
Análisis De Reacciones Químicas
Gatifloxacin hemihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the gatifloxacin molecule.
Substitution: Common reagents used in these reactions include hydrofluoroboric acid and 2-methyl piperazine.
Hydrolysis: This reaction is used to convert intermediate compounds into gatifloxacin.
The major products formed from these reactions include gatifloxacin and its various crystalline forms .
Aplicaciones Científicas De Investigación
Gatifloxacin hemihydrate has a wide range of scientific research applications:
Mecanismo De Acción
Gatifloxacin hemihydrate exerts its effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By binding to these enzymes, gatifloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .
Comparación Con Compuestos Similares
Gatifloxacin hemihydrate is compared with other fluoroquinolones such as gemifloxacin and moxifloxacin. These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties . Gatifloxacin has a broader spectrum of antibacterial activity and is particularly effective against both penicillin-susceptible and -resistant strains of Streptococcus pneumoniae . Other similar compounds include ciprofloxacin and levofloxacin, which are also used to treat bacterial infections but may have different side effect profiles and clinical indications .
Propiedades
Número CAS |
404858-36-2 |
|---|---|
Fórmula molecular |
C38H46F2N6O9 |
Peso molecular |
768.8 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/2C19H22FN3O4.H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2 |
Clave InChI |
ISCAXBHESPTGIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



